molecular formula C8H5ClF3NO2 B1425464 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1000522-34-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1425464
CAS RN: 1000522-34-8
M. Wt: 239.58 g/mol
InChI Key: ZCMWOZJSLGQSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is a chemical compound. Its IUPAC name is [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetic acid . It is related to the compound “3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid methyl ester”, which has a molecular weight of 253.61 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “2-Chloro-5-trifluoromethylpyridine” can be synthesized by fluorination of "2-chloro-5-trichloromethylpyridine" . Additionally, “2,3-Dichloro-5-(trifluoromethyl)pyridine” has been used as an intermediate in the synthesis of herbicides .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid” is 1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Agrochemicals Synthesis

The trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, are extensively used in the synthesis of agrochemicals. These compounds serve as key structural motifs in active ingredients that protect crops from pests . For instance, TFMP derivatives have been incorporated into more than 20 new agrochemicals with ISO common names, signifying their importance in the industry .

Pharmaceutical Industry

Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval. Moreover, many candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the pyridine moiety .

Chemical Intermediate

Our compound is in high demand as a chemical intermediate for synthesizing several crop-protection products. The production of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is closely related to our compound, is a testament to the significant role these intermediates play in the development of new agrochemicals .

FDA-Approved Drugs

The trifluoromethyl group, a part of our compound, is found in many FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the group’s versatility and importance in medicinal chemistry. The review of FDA-approved drugs over the past 20 years reveals the trifluoromethyl group as a common pharmacophore .

Vapor-Phase Reaction

The TFMP derivatives, including our compound, are known for their applications in vapor-phase reactions. This process is crucial in the synthesis of various compounds, particularly in the development of materials with specific properties required in advanced applications .

Fungicidal Activity

TFMP-substituted pyridine derivatives have shown higher fungicidal activity compared to other derivatives. This makes our compound a valuable asset in the synthesis of fungicides like fluazinam, where it acts as a building block for the condensation process .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

The exact mode of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The trifluoromethyl group often contributes to the bioactivity of a compound, potentially enhancing its binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

The compound’s molecular weight (23958 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

The action, efficacy, and stability of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWOZJSLGQSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696837
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

CAS RN

1000522-34-8
Record name (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
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Reactant of Route 6
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